molecular formula C7H5ClF2O2 B1398098 4-Chloro-2-(difluoromethoxy)phenol CAS No. 869088-27-7

4-Chloro-2-(difluoromethoxy)phenol

Cat. No. B1398098
CAS RN: 869088-27-7
M. Wt: 194.56 g/mol
InChI Key: XXXULNQDTMIWJP-UHFFFAOYSA-N
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Description

“4-Chloro-2-(difluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5ClF2O2 . It is a white or colorless to yellow to brown solid or semi-solid or liquid .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(difluoromethoxy)phenol” consists of a phenol group with a chlorine atom and a difluoromethoxy group attached to the phenol ring .


Physical And Chemical Properties Analysis

“4-Chloro-2-(difluoromethoxy)phenol” is a white or colorless to yellow to brown solid or semi-solid or liquid . It has a molecular weight of 194.56 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Using Fluoroform : Fluoroform, a non-ozone-depleting and non-toxic gas, is utilized as a difluorocarbene source to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process is executed at moderate temperatures and atmospheric pressure, producing moderate to good yields (Thomoson & Dolbier, 2013).

  • Electrochemical Oxidation of Triclosan : The study explores the formation of chlorinated compounds during the electro-oxidation of aqueous Triclosan samples, a persistent organic pollutant. This research aims to understand the toxicity and environmental impact of such processes (Solá-Gutiérrez et al., 2019).

  • Phosphitylation Reagent in Lignin Analysis : The compound is used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, providing excellent resolution of phenolic hydroxyl environments (Granata & Argyropoulos, 1995).

  • Role in Anomalous Reimer-Tiemann Reaction : In this chemical reaction, phenol reacts only at the oxygen site, leading to questions about the mechanism of the Reimer-Tiemann reaction (Langlois, 1991).

  • Oxidative Transformation by Manganese Oxides : This research investigates the rapid oxidation of triclosan and chlorophene by manganese oxides, yielding Mn(II) ions and studying the reactivity and formation of oxidation products (Zhang & Huang, 2003).

Environmental and Biological Implications

  • Cl···π Interactions in Molecular Structures : The study examines the effect of Cl···π interactions on the conformations of certain chloro-substituted phthalonitriles, revealing insights into molecular interactions (Hori et al., 2011).

  • Adsorption Studies on Activated Carbon Fibers : The adsorption of various substituted phenols, including chlorophenols, on activated carbon fibers is explored, offering insights into environmental cleanup technologies (Liu et al., 2010).

  • O-H Bond Dissociation Energies and Proton Affinities : This study examines the O-H bond dissociation enthalpies and proton affinities of substituted phenols, contributing to understanding their reactivity and stability (Chandra & Uchimaru, 2002).

  • Formation of Chlorinated Organics in Water Treatment : This research assesses the reaction of triclosan with free chlorine under water treatment conditions, contributing to our understanding of chloroform and chlorinated organic formation during water treatment processes (Rule et al., 2005).

  • Sequestration by Aquatic Plants : The study uses NMR to identify and quantify contaminants and their metabolites in plants, exploring the environmental fate of chlorinated phenols (Tront & Saunders, 2007).

properties

IUPAC Name

4-chloro-2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXULNQDTMIWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-(difluoromethoxy)bromobenzene (Preparation 27, 200 mg, 0.63 mmol) in THF (6 mL) was added bis-neopentylglycolatodiboron (149 mg, 0.660 mmol), potassium acetate (191 mg, 1.88 mmol) and Pd(dppf)Cl2 (23 mg, 0.031 mmol). The reaction mixture was heated to reflux for 4 hours before cooling and diluting with EtOAc and water. The organic layer was collected, washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in acetone (6 mL) and treated with a solution of oxone (1.64 g, 2.54 mmol) in water (6 mL). The reaction mixture was stirred at room temperature for 15 minutes. The reaction mixture was diluted with diethyl ether (10 mL) and water (5 mL). The organic layer was collected, washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 0-15% diethyl ether in DCM to afford the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice cold suspension of 2-(difluoromethoxy)phenol (6.54 g, 0.00408 mol), aluminum trichloride (0.0544 g, 0.000408 mol) and 1,1′-thiodibenzene (0.068 mL, 0.000408 mol) was added sulfuryl dichloride (3.61 mL, 0.0449 mmol) dropwise. The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was diluted in dichloromethane (10.0 mL) and purified using silica gel column chromatography eluting with 0-20% EtOAc in heptane. The title compound was isolated as a colourless oil (2.33 g, 0.01195 mol, 29%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
0.0544 g
Type
reactant
Reaction Step One
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
3.61 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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